2-Bromo-4'-methoxyacetophenone
Overview
Description
PTP Inhibitor II is a protein tyrosine phosphatase inhibitor. Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. These enzymes play crucial roles in cellular signaling pathways and are involved in various physiological processes, including cell growth, differentiation, and metabolism. PTP Inhibitor II is known for its ability to inhibit protein tyrosine phosphatases by covalently alkylating the conserved catalytic cysteine in the active site of these enzymes .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-4’-methoxyacetophenone are protein tyrosine phosphatases (PTPs), specifically SHP-1 and PTP1B . These enzymes play a crucial role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and the immune response .
Mode of Action
2-Bromo-4’-methoxyacetophenone acts as a potent inhibitor of PTPs . It is a cell-permeable compound that can readily diffuse into cells . The compound works by covalently alkylating the conserved catalytic cysteine in the PTP active site . This modification inhibits the enzyme’s activity, leading to alterations in downstream signaling pathways .
Biochemical Pathways
The inhibition of PTPs by 2-Bromo-4’-methoxyacetophenone affects various biochemical pathways. For instance, the inhibition of SHP-1 and PTP1B can impact pathways involved in insulin signaling, immune response, and cell growth . The exact downstream effects can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of 2-Bromo-4’-methoxyacetophenone’s action are primarily related to its inhibition of PTPs. By inhibiting these enzymes, the compound can alter cellular signaling pathways, potentially leading to changes in cell growth, differentiation, and immune response .
Action Environment
The action, efficacy, and stability of 2-Bromo-4’-methoxyacetophenone can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C
Biochemical Analysis
Biochemical Properties
2-Bromo-4’-methoxyacetophenone is known to act as a potent protein tyrosine phosphatase inhibitor . It interacts with enzymes such as SHP-1 and PTP1B, inhibiting their activity . The nature of these interactions is covalent, leading to the inactivation of these enzymes .
Cellular Effects
The compound, being cell-permeable, can readily diffuse into human B cells and inhibit the intracellular protein tyrosine phosphatases . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4’-methoxyacetophenone involves covalently alkylating the conserved catalytic cysteine in the active site of protein tyrosine phosphatases . This leads to time-dependent inactivation of these enzymes, such as SHP-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
PTP Inhibitor II can be synthesized through the reaction of α-bromoacetophenone derivatives. The synthesis involves the alkylation of the conserved catalytic cysteine in the protein tyrosine phosphatase active site. The reaction conditions typically include the use of organic solvents and controlled temperature to ensure the desired product formation .
Industrial Production Methods
Industrial production of PTP Inhibitor II involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes the purification of the compound through techniques such as recrystallization and chromatography to remove any impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
PTP Inhibitor II undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfenic acid intermediates.
Reduction: Reduction reactions can convert the sulfenic acid intermediates back to cysteine.
Common Reagents and Conditions
Common reagents used in the reactions involving PTP Inhibitor II include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperature and pH to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from the reactions of PTP Inhibitor II include covalently modified protein tyrosine phosphatases with alkylated cysteine residues. These modifications result in the inhibition of the enzymatic activity of protein tyrosine phosphatases .
Scientific Research Applications
PTP Inhibitor II has a wide range of scientific research applications, including:
Chemistry: Used as a chemical tool to study protein phosphorylation and dephosphorylation processes.
Biology: Employed in research to understand the role of protein tyrosine phosphatases in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as diabetes, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein tyrosine phosphatases
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one: A dual inhibitor of protein tyrosine phosphatase 1B and T-cell protein tyrosine phosphatase, used in the treatment of metabolic disorders.
Vanadium Compounds: Various vanadium-based compounds that act as protein tyrosine phosphatase inhibitors and have applications in treating diabetes and cancer.
Uniqueness of PTP Inhibitor II
PTP Inhibitor II is unique due to its ability to covalently modify the catalytic cysteine in the active site of protein tyrosine phosphatases, leading to irreversible inhibition of these enzymes. This covalent modification distinguishes it from other inhibitors that may act through reversible binding mechanisms .
Properties
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJAHBHCLXUGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180934 | |
Record name | Bromomethyl 4-methoxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder with an irritating odor; [Alfa Aesar MSDS] | |
Record name | Bromomethyl 4-methoxyphenyl ketone | |
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CAS No. |
2632-13-5 | |
Record name | 4-Methoxyphenacyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2632-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bromomethyl 4-methoxyphenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002632135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4'-methoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129010 | |
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Record name | Bromomethyl 4-methoxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromomethyl 4-methoxyphenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BROMOMETHYL 4-METHOXYPHENYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV5M69J53H | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight and key structural features of 2-Bromo-1-(4-methoxyphenyl)ethanone?
A1: 2-Bromo-1-(4-methoxyphenyl)ethanone, also known as 2-Bromo-4'-methoxyacetophenone, has the molecular formula C9H9BrO2 and a molecular weight of 225.07 g/mol. Structurally, it features a planar conformation with a bromine atom at the alpha position to a ketone carbonyl group. A methoxy group is present at the para position of the phenyl ring. This planarity is confirmed by crystallographic data, showing a root mean square deviation of only 0.0008 Å. []
Q2: How is 2-Bromo-1-(4-methoxyphenyl)ethanone typically synthesized?
A2: The synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone can be achieved through different routes. One common method involves the bromination of 4-methoxyacetophenone using cupric bromide (CuBr2) as the brominating agent. [] Another approach utilizes a multi-step synthesis starting from salicylaldehyde. This pathway includes a Wittig reaction, alkylation, and a ring-closing metathesis (RCM) using Grubbs' 2nd catalyst. []
Q3: What are the characteristic spectroscopic features of 2-Bromo-1-(4-methoxyphenyl)ethanone?
A3: While the provided research papers don't delve into the specific spectroscopic data of 2-Bromo-1-(4-methoxyphenyl)ethanone, one can anticipate characteristic signals based on its structure. For example, in 1H NMR, the presence of the methoxy group would manifest as a singlet around 3.8 ppm, while the aromatic protons would appear as multiplets between 6.5-8 ppm. The presence of the bromine atom would induce splitting patterns and chemical shifts influenced by its electronegativity. Similarly, 13C NMR, IR spectroscopy, and mass spectrometry would provide further structural confirmation. [, , ]
Q4: What are the potential applications of 2-Bromo-1-(4-methoxyphenyl)ethanone in organic synthesis?
A4: 2-Bromo-1-(4-methoxyphenyl)ethanone is a valuable building block in organic synthesis. Its reactivity stems from the presence of the electrophilic carbonyl group and the alpha-bromo ketone moiety. This makes it susceptible to nucleophilic attacks, enabling the formation of various heterocyclic compounds. For instance, it reacts with thiosemicarbazones to yield arylidenehydrazinyl-4-methoxyphenylthiazole derivatives, which have shown potential as antidiabetic agents. [, ]
Q5: What types of intermolecular interactions are observed in the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone?
A5: In the crystal lattice of 2-Bromo-1-(4-methoxyphenyl)ethanone, weak intermolecular C—H⋯O hydrogen bonding interactions are observed. These interactions involve the aromatic hydrogen atoms and the carbonyl oxygen of neighboring molecules, leading to the formation of one-dimensional chain structures within the crystal lattice. []
Q6: Have any computational studies been performed on 2-Bromo-1-(4-methoxyphenyl)ethanone, and what insights have they provided?
A6: Density Functional Theory (DFT) calculations have been employed to investigate the radical species generated upon gamma-irradiation of 2-Bromo-1-(4-methoxyphenyl)ethanone single crystals. By modeling several potential radical structures and calculating their EPR parameters (hyperfine coupling constants and g-tensors), researchers identified two specific radical species (R1 and R4 types) formed during irradiation. This study demonstrates the utility of computational chemistry in understanding radiation-induced damage in organic crystals. []
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